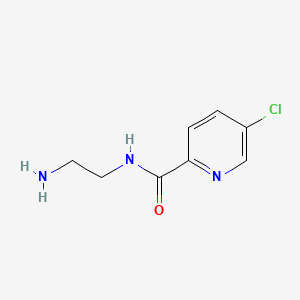
Lazabemide
Descripción general
Descripción
Lazabemide, also known by its proposed trade names Pakio and Tempium, is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). It was under development as an antiparkinsonian agent but was never marketed .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. It was synthesized from 5-chloro-cyanopyridine and ethylenediamine .Molecular Structure Analysis
This compound has a molecular formula of C8H10ClN3O and a molar mass of 199.64 g/mol . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 397.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a topological polar surface area of 68 Å2 and a molar volume of 155.1±3.0 cm3 .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Parkinson
Lazabemide se utiliza en el tratamiento de la enfermedad de Parkinson. Es un inhibidor de la monoaminooxidasa (MAO)-B, una clase de compuestos que ralentiza el agotamiento de las reservas de dopamina en la enfermedad de Parkinson y eleva los niveles de dopamina producidos por la l-dopa administrada exógenamente .
Diseño de profármacos
this compound se ha utilizado en el diseño de profármacos para el tratamiento de la enfermedad de Parkinson. Se propone un profármaco de l-dopa-lazabemide para superar los problemas asociados con la absorción de l-dopa . La l-dopa se unió al carboxilato con el grupo funcional aminil primario de this compound a través de una amida, una estrategia que se prevé que proteja a la l-dopa de la descarboxilación periférica y posiblemente también mejore la permeabilidad de la membrana del profármaco .
Composiciones farmacéuticas
Se divulgan composiciones farmacéuticas de this compound HCl de forma cristalina A, junto con métodos para su producción . Estas composiciones se pueden utilizar en el desarrollo de nuevos fármacos y tratamientos.
Inhibición de la monoaminooxidasa
this compound es un potente inhibidor de la monoaminooxidasa (MAO), una enzima que descompone los neurotransmisores como la dopamina. Al inhibir la MAO, this compound puede aumentar los niveles de estos neurotransmisores, lo que puede ser beneficioso en condiciones como la depresión y la ansiedad .
Investigación sobre derivados de this compound
Se ha realizado investigación sobre una serie de nuevos derivados de this compound como inhibidores de la monoaminooxidasa (MAO-A o MAO-B). Estos compuestos fueron diseñados y sintetizados basándose en this compound como compuesto líder .
Propiedades bioquímicas
Las propiedades bioquímicas de this compound se han estudiado ampliamente. Estas incluyen su lipofilia, solubilidad, permeabilidad por difusión pasiva, pKa, estabilidad química y metabólica, y citotoxicidad . Estas propiedades son importantes para comprender cómo se comporta el fármaco en el cuerpo y pueden informar el diseño de nuevos fármacos.
Mecanismo De Acción
Target of Action
Lazabemide primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of dopamine, a neurotransmitter. By inhibiting MAO-B, this compound slows the depletion of dopamine stores in conditions like Parkinson’s disease .
Mode of Action
This compound is a reversible and selective inhibitor of MAO-B . It binds to the MAO-B enzyme, causing rapid and complete inhibition. The enzyme activity returns to baseline values approximately 36 hours after drug discontinuation . This interaction results in elevated dopamine levels, particularly when this compound is administered alongside L-Dopa .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By inhibiting MAO-B, this compound slows the breakdown of dopamine, leading to an increase in dopamine levels . This has a significant impact on conditions like Parkinson’s disease, where dopamine levels are typically depleted.
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Generally, oral bioavailability, half-life, and plasma level variations are key factors that influence a drug’s pharmacokinetics .
Result of Action
The primary molecular effect of this compound is the inhibition of MAO-B , leading to increased dopamine levels . On a cellular level, this results in enhanced dopaminergic signaling, which can help alleviate symptoms in conditions characterized by dopamine depletion, such as Parkinson’s disease .
Safety and Hazards
Direcciones Futuras
While Lazabemide was never marketed, research has been conducted on the development of a prodrug with L-dopa to overcome the problems associated with L-dopa absorption . Further preclinical evaluation of the L-dopa–this compound prodrug should be undertaken with the aim of discovering prodrugs that may be advanced to the clinical stages of development .
Propiedades
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXRLKWWVNUZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048294 | |
| Record name | Lazabemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103878-84-8 | |
| Record name | Lazabemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lazabemide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lazabemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAZABEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420HD787N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lazabemide interact with its target, MAO-B?
A1: this compound acts as a competitive and reversible inhibitor of MAO-B. [, , , , , ] It binds to the active site of the enzyme, preventing the binding and subsequent breakdown of monoamine neurotransmitters like dopamine. [, , , , ]
Q2: What are the downstream effects of MAO-B inhibition by this compound?
A2: Inhibiting MAO-B with this compound leads to increased levels of dopamine in the brain. [, , , ] This is particularly relevant in the context of Parkinson's disease, where dopamine deficiency contributes to motor symptoms. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C17H21ClN4O2 and a molecular weight of 348.84 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data is not extensively discussed in the provided research, this compound's structural characterization likely involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, ]
Q5: Does this compound possess any inherent catalytic properties?
A5: this compound itself does not exhibit catalytic properties. Its primary function is to inhibit the catalytic activity of MAO-B. [, , , ]
Q6: What are the primary applications of this compound based on its MAO-B inhibitory activity?
A6: this compound's primary application has been explored in the context of treating Parkinson's disease, aiming to alleviate motor symptoms by increasing dopamine levels. [, , , ] Additionally, its potential as a smoking cessation aid has been investigated. []
Q7: Have computational methods been employed in this compound research?
A7: Yes, molecular docking simulations have been utilized to understand how this compound interacts with the active site of MAO-B. [, , ] These simulations provide insights into the binding mode and potential structural modifications for enhanced activity.
Q8: How do structural modifications of this compound influence its activity and selectivity?
A8: Research indicates that specific structural features are crucial for this compound's MAO-B inhibitory activity and selectivity. [, , , , ] For instance, the presence of a substituted 4-(arylmethoxy)phenyl group significantly impacts its potency and selectivity towards MAO-B. []
Q9: What is known about the pharmacokinetic profile of this compound?
A9: Studies show that this compound is rapidly absorbed and eliminated, with a half-life of approximately 8-9 hours. [] It undergoes both linear and non-linear elimination pathways, and steady-state plasma concentrations are typically achieved after three days of twice-daily dosing. [, ]
Q10: How does the pharmacodynamic profile of this compound correlate with its pharmacokinetics?
A10: this compound's rapid onset and reversible inhibition of MAO-B aligns with its pharmacokinetic properties. [, ] The twice-daily dosing regimen aims to maintain continuous enzyme inhibition throughout the day, compensating for its relatively short half-life. []
Q11: What in vitro models have been used to study this compound's activity?
A11: In vitro studies have utilized enzyme assays with rat brain homogenates and recombinant human MAO isoforms to assess this compound's inhibitory potency and selectivity. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




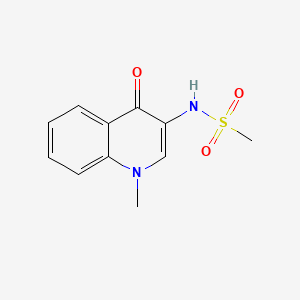

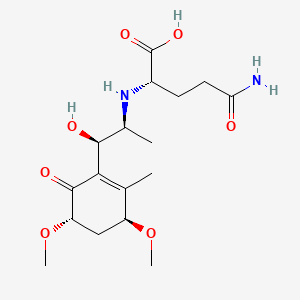

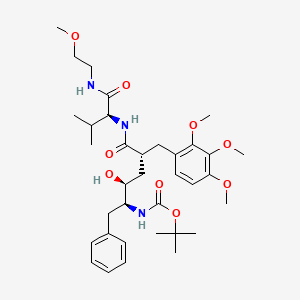
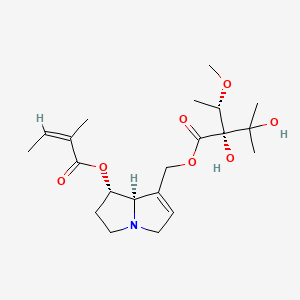
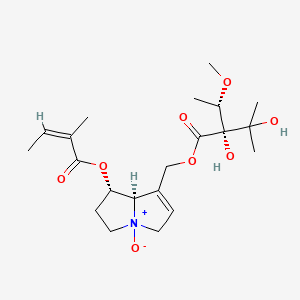
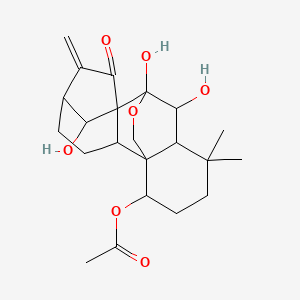
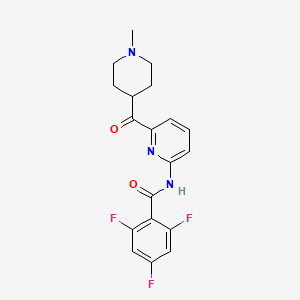


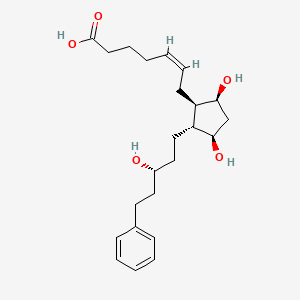
![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)